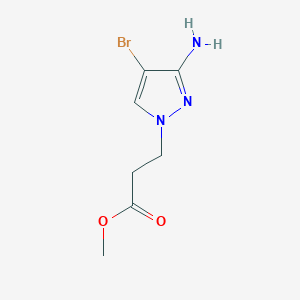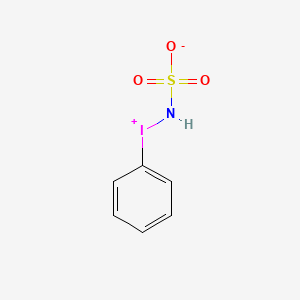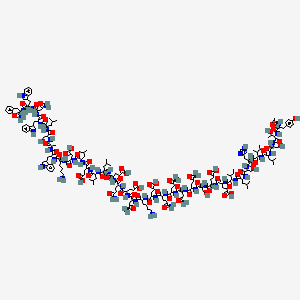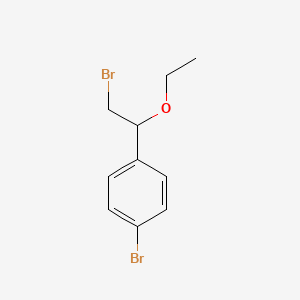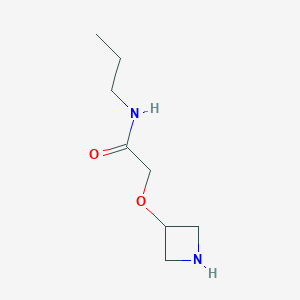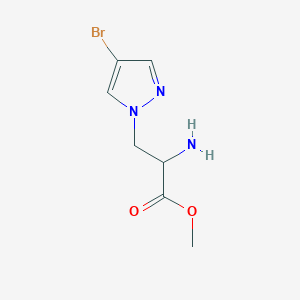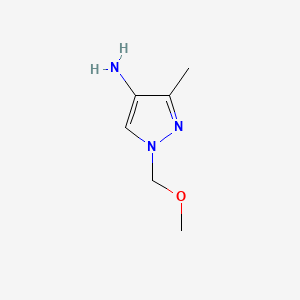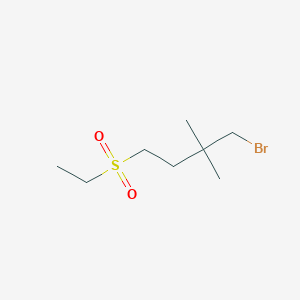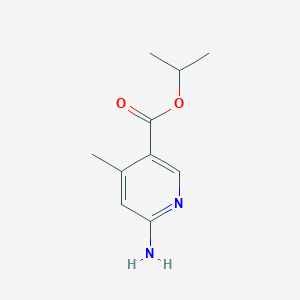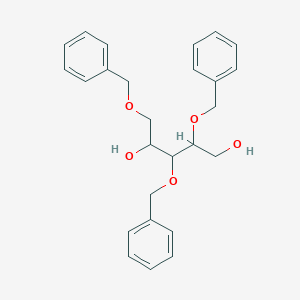
1-Benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid is a complex organic compound characterized by its pyrrolidine ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the benzyl and isobutyl groups attached to the pyrrolidine ring enhances its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidine derivatives followed by carboxylation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions. Catalysts such as palladium or nickel may be employed to facilitate the reactions, and purification steps like distillation or crystallization are used to isolate the final product.
化学反应分析
Types of Reactions: 1-Benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert carbonyl groups to alcohols or amines.
Substitution: Commonly involves nucleophilic substitution at the benzylic position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction could produce various amines.
科学研究应用
1-Benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism by which 1-Benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The benzyl group can enhance binding affinity to certain receptors, while the pyrrolidine ring may facilitate interactions with enzymes or other proteins. These interactions can modulate biological pathways, leading to various physiological effects.
相似化合物的比较
Pyrrolidine: A simpler analog with a similar ring structure but lacking the benzyl and isobutyl groups.
Proline: Another pyrrolidine derivative with a carboxyl group but different side chains.
Pyrrolizidine: Contains a fused ring system, offering different chemical properties.
Uniqueness: 1-Benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the benzyl and isobutyl groups with the pyrrolidine ring makes it a versatile compound for various applications.
属性
分子式 |
C16H23NO2 |
|---|---|
分子量 |
261.36 g/mol |
IUPAC 名称 |
1-benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C16H23NO2/c1-12(2)8-14-10-17(11-15(14)16(18)19)9-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3,(H,18,19) |
InChI 键 |
ZOGDKPNNHMHRGE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1CN(CC1C(=O)O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


